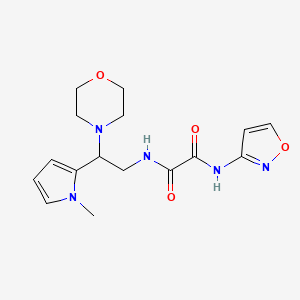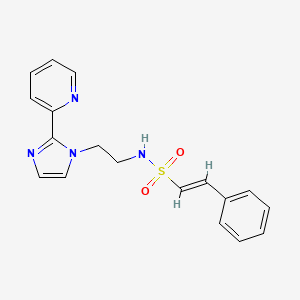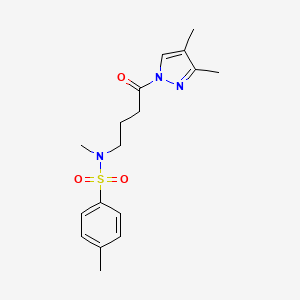
N-(4-(3,4-二甲基-1H-吡唑-1-基)-4-氧代丁基)-N,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a butyl chain, and a benzenesulfonamide group
科学研究应用
Chemistry
In chemistry, N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in agricultural chemistry as a potential pesticide or herbicide, given its structural similarity to known bioactive compounds.
作用机制
Target of Action
The primary targets of N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide are the enzymes involved in the nitrification process, particularly the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the AMO enzyme . The AMO enzyme is responsible for the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-). By inhibiting this enzyme, the compound effectively reduces the rate of nitrification .
Biochemical Pathways
The inhibition of the AMO enzyme disrupts the nitrification pathway, leading to a decrease in the conversion of ammonia to nitrite. This results in the maintenance of soil NH4+ for a longer time, reducing N2O emissions .
Result of Action
The inhibition of nitrification by this compound leads to a decrease in N2O emissions and an increase in the retention of NH4+ in the soil . This can have beneficial effects on agricultural productivity by reducing nitrogen losses and improving the efficiency of nitrogen fertilizer use.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, soil pH, temperature, and moisture content can affect the rate of nitrification and thus the effectiveness of nitrification inhibitors . Additionally, the presence of other soil microorganisms can also influence the effectiveness of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Attachment of the Butyl Chain: The pyrazole derivative is then reacted with a butyl halide (e.g., 4-chlorobutyryl chloride) in the presence of a base like triethylamine to form the 4-oxobutyl group.
Sulfonamide Formation: Finally, the intermediate product is reacted with N,N-dimethylbenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the butyl chain.
Reduction: Reduction reactions can target the carbonyl group in the butyl chain, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the specific functional group reduced.
Substitution: Various substituted sulfonamides, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3,4-Dimethylpyrazole phosphate (DMPP): Used as a nitrification inhibitor in agriculture.
2-(3,4-Dimethyl-1H-pyrazol-1-yl) succinic acid: Another nitrification inhibitor with similar applications.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Explored for its energetic properties in explosives.
Uniqueness
N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide is unique due to its combination of a pyrazole ring, a butyl chain, and a benzenesulfonamide group
This detailed overview should provide a comprehensive understanding of N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[4-(3,4-dimethylpyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-7-9-16(10-8-13)24(22,23)19(4)11-5-6-17(21)20-12-14(2)15(3)18-20/h7-10,12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHBRDPNWWOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2C=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2438201.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)
![N-{[1-(3-fluorobenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2438209.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2438210.png)
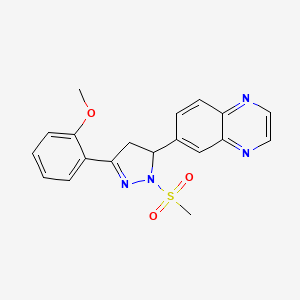

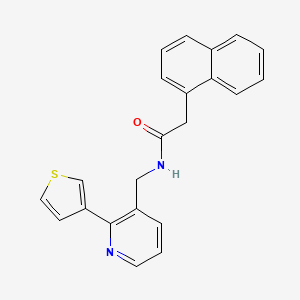
![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)
